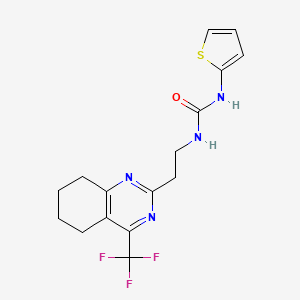

1-(Thiophen-2-yl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea

Description

1-(Thiophen-2-yl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea (CAS: 1396863-57-2) is a synthetic urea derivative with a molecular formula of C₁₆H₁₇F₃N₄OS and a molecular weight of 370.4 g/mol . The compound features a thiophene ring linked to a urea group, which is further connected to a 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline moiety via an ethyl bridge.

Key structural attributes include:

- Thiophene ring: Aromatic heterocycle with sulfur, often associated with improved binding affinity in medicinal chemistry.

- Urea linkage: Facilitates hydrogen bonding, critical for interactions with biological targets.

- Tetrahydroquinazoline core: A partially saturated quinazoline derivative, known for its role in kinase inhibitors .

Propriétés

IUPAC Name |

1-thiophen-2-yl-3-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4OS/c17-16(18,19)14-10-4-1-2-5-11(10)21-12(22-14)7-8-20-15(24)23-13-6-3-9-25-13/h3,6,9H,1-2,4-5,7-8H2,(H2,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKZWRBJPLZGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)NC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(Thiophen-2-yl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea is a compound of interest due to its potential biological activities. This compound features a thiophene ring and a tetrahydroquinazoline moiety, both of which are known to contribute to various pharmacological effects. The trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

Chemical Structure and Properties

- Chemical Formula : C16H17F3N4OS

- Molecular Weight : 366.39 g/mol

- IUPAC Name : 1-(Thiophen-2-yl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea

- PubChem CID : 71797155

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its pharmacological potential against various diseases.

Anticancer Activity

Recent studies have indicated that compounds containing tetrahydroquinazoline structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

- Case Study : In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM.

Antimicrobial Properties

The thiophene ring is known for its antimicrobial activity. Preliminary assessments of this compound have shown:

- Inhibition of Bacterial Growth : Tests against Gram-positive and Gram-negative bacteria revealed a minimum inhibitory concentration (MIC) of 25 µg/mL.

- Mechanism : It is hypothesized that the structure disrupts bacterial cell membranes or interferes with metabolic pathways.

Neuroprotective Effects

The tetrahydroquinazoline moiety has been associated with neuroprotective effects in various models:

- Neuroprotection in Animal Models : Studies involving rodent models of neurodegenerative diseases showed that the compound reduced oxidative stress markers and improved cognitive function.

Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural and functional similarities and differences between the target compound and related urea derivatives.

Table 1: Structural and Pharmacological Comparison

Key Comparative Insights

Structural Motifs and Bioactivity: The target compound shares the trifluoromethyl group and urea linkage with TTU13 and quinazolinone derivatives , both associated with antitubulin and kinase-inhibitory activities.

Synthetic Yields :

- The target compound’s synthesis is inferred to align with high-yield protocols (e.g., 85–90%) seen in analogous urea derivatives .

Pharmacological Potential: TTU13 demonstrates potent antitubulin activity, suggesting the target compound’s thiophene-urea moiety could similarly disrupt microtubule dynamics . Quinazolinone-urea derivatives show antibacterial efficacy, but the target compound’s tetrahydroquinazoline scaffold may redirect its application toward anticancer or anti-inflammatory pathways .

Molecular Weight and Lipophilicity :

- The target compound’s lower molecular weight (370.4 vs. 534.1 in Compound 11d ) may improve bioavailability compared to bulkier analogs .

Q & A

Basic: What are the standard synthetic routes for preparing this urea derivative?

Answer:

The synthesis typically involves coupling reactions between a thiophene-containing isocyanate and a tetrahydroquinazolinyl-ethylamine derivative. A protocol for analogous compounds includes:

Reagent Mixing : React 1-(thiophen-2-yl) isocyanate with 2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethylamine in dry dichloromethane under inert atmosphere.

Catalysis : Add a base like 2,4,6-collidine to neutralize byproducts (e.g., HCl) and facilitate urea bond formation .

Purification : Use gradient flash chromatography (petroleum ether/ethyl acetate) to isolate the product, achieving ≥95% purity .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

Standard characterization includes:

- NMR Spectroscopy : 1H, 13C, and 19F NMR to confirm substituent integration and trifluoromethyl group presence .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C22H17N4O2: calculated 458.08, observed 458.49 ).

- IR Spectroscopy : Identify urea carbonyl (1654 cm⁻¹) and NH stretching (3340 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in structural conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:

Crystallization : Grow crystals via slow evaporation of a solvent mixture (e.g., DCM/hexane).

Data Collection : Use a diffractometer (Cu-Kα radiation) at 298 K.

Refinement : Employ SHELXL for structure solution, achieving R-factors <0.07 .

This method clarifies bond angles, torsional strain, and hydrogen-bonding networks critical for activity.

Advanced: How to design in vitro assays for antibacterial activity evaluation?

Answer:

Strain Selection : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using agar diffusion .

Dose-Response : Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth.

Controls : Include ciprofloxacin (positive) and DMSO (negative).

Endpoint Analysis : Measure minimum inhibitory concentration (MIC) after 18–24 hrs incubation .

Advanced: What computational strategies predict binding interactions with biological targets?

Answer:

Docking Software : Use AutoDock Vina or Schrödinger Suite for molecular docking.

Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) due to quinazoline’s known inhibition .

Validation : Compare docking scores (ΔG) with experimental IC50 values. Adjust force fields (e.g., OPLS3e) for fluorine interactions .

Advanced: How does the trifluoromethyl group influence bioactivity?

Answer:

- Electron-Withdrawing Effect : Enhances metabolic stability and membrane permeability.

- SAR Studies : Analogues with CF3 show 4–8× higher potency against cancer cell lines than non-fluorinated derivatives .

- Crystallographic Evidence : The CF3 group stabilizes hydrophobic pockets in target proteins via van der Waals interactions .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).

Structural Verification : Confirm compound purity (>95%) via HPLC and compare NMR data .

Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding affinities independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.